molecular formula C12H18ClNO2 B566856 (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride CAS No. 1208550-10-0

(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride

Cat. No.: B566856
CAS No.: 1208550-10-0
M. Wt: 243.731
InChI Key: XMUWTFIFZPHXON-UHFFFAOYSA-N
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Description

(1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride: is a chemical compound with the empirical formula C12H17NO2 · HCl and a molecular weight of 243.73 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a methanamine moiety, and two methoxy groups on the phenyl ring. It is primarily used in research settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the methanamine group. One common method involves the reaction of 3,4-dimethoxyphenylacetonitrile with a cyclopropylating agent under acidic conditions to form the cyclopropyl derivative. This intermediate is then reduced to the corresponding amine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

    Reduction: The cyclopropyl ring can be reduced under hydrogenation conditions.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclopropylmethanamine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound is used to investigate the effects of cyclopropyl-containing amines on biological systems. It serves as a model compound for studying the interactions of similar structures with enzymes and receptors.

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group can influence the compound’s binding affinity and specificity . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in (1-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine hydrochloride distinguishes it from other similar compounds. This structural feature can significantly impact its chemical reactivity and biological activity, making it a unique and valuable compound for research purposes.

Properties

IUPAC Name

[1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-14-10-4-3-9(7-11(10)15-2)12(8-13)5-6-12;/h3-4,7H,5-6,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWTFIFZPHXON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)CN)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672629
Record name 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208550-10-0
Record name 1-[1-(3,4-Dimethoxyphenyl)cyclopropyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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